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molecular formula C14H14N2O5 B4970194 N-(4-ethoxy-2-nitrophenyl)-2-methyl-3-furamide

N-(4-ethoxy-2-nitrophenyl)-2-methyl-3-furamide

Cat. No. B4970194
M. Wt: 290.27 g/mol
InChI Key: NMNSWXMWRXGRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06794397B2

Procedure details

The title compound was prepared from 2-methyl-3-furoic acid and 4-ethoxy-2-nitroaniline as an orange yellow solid as described in Example 15. 1H NMR (CDCl3): 10.66 (s, 1H), 8.82 (d, J=9.3, 1H), 7.70 (d, J=3.0, 1H), 7.34 (d, J=1.8, 1H), 7.28-7.24 (m, 1H), 6.68 (d, J=1.8, 1H), 4.09 (q, J=6.9, 2H), 2.67 (s, 3H), 1.45 (t, J=6.9, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH:4]=[CH:5][C:6]=1[C:7]([OH:9])=O.[CH2:10]([O:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[C:15]([N+:20]([O-:22])=[O:21])[CH:14]=1)[CH3:11]>>[CH3:1][C:2]1[O:3][CH:4]=[CH:5][C:6]=1[C:7]([NH:17][C:16]1[CH:18]=[CH:19][C:13]([O:12][CH2:10][CH3:11])=[CH:14][C:15]=1[N+:20]([O-:22])=[O:21])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1OC=CC1C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=CC(=C(N)C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1OC=CC1C(=O)NC1=C(C=C(C=C1)OCC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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